Iron triricinoleate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron triricinoleate can be synthesized through the reaction of iron salts with ricinoleic acid. The typical synthetic route involves the use of iron(III) chloride (FeCl3) as the iron source and ricinoleic acid as the ligand. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete complexation of the iron ions with the ricinoleic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as filtration, crystallization, and drying are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Iron triricinoleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides and other oxidation products.
Reduction: Reduction reactions can convert iron(III) to iron(II) within the complex.
Substitution: Ligand substitution reactions can occur, where the ricinoleic acid ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
Oxidation: Iron oxides (Fe2O3, Fe3O4) and other oxidation products.
Reduction: Iron(II) complexes and reduced organic products.
Substitution: New iron-ligand complexes with different properties.
Scientific Research Applications
Iron triricinoleate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, lubricants, and other industrial products
Mechanism of Action
The mechanism of action of iron triricinoleate involves its ability to interact with various molecular targets and pathways. The iron center in the complex can undergo redox reactions, facilitating electron transfer processes. This property makes it an effective catalyst in oxidation and reduction reactions. Additionally, the ricinoleic acid ligands can interact with biological membranes and proteins, leading to potential antimicrobial and therapeutic effects .
Comparison with Similar Compounds
Iron triricinoleate can be compared with other similar compounds, such as:
Iron(III) Triricinolate: Similar in structure but may have different ligand arrangements.
Triricinolein: A triglyceride formed by acylation of glycerol with ricinoleic acid, commonly found in castor oil
Uniqueness
This compound is unique due to its specific coordination with ricinoleic acid, which imparts distinct chemical and biological properties. Its ability to undergo redox reactions and interact with biological systems makes it a versatile compound for various applications .
Properties
CAS No. |
74449-50-6 |
---|---|
Molecular Formula |
C162H297FeO27-6 |
Molecular Weight |
2732.9 g/mol |
IUPAC Name |
(Z,12R)-12-hydroxyoctadec-9-enoate;iron(3+) |
InChI |
InChI=1S/9C18H34O3.Fe/c9*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;;;;;;;;+3/p-9/b9*12-9-;/t9*17-;/m111111111./s1 |
InChI Key |
UPGCJBOCBAULED-AVNKZVKCSA-E |
Isomeric SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Fe+3] |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Fe+3] |
Origin of Product |
United States |
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